5-氨基尿苷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

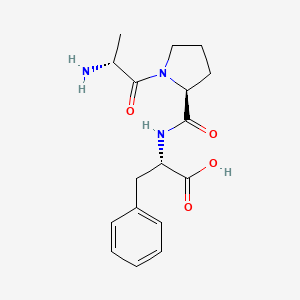

The synthesis of 5-Amino Uridine Hydrochloride and its derivatives involves various chemical reactions, showcasing the versatility and complexity of nucleoside chemistry. For instance, the synthesis of uridine derivatives containing amino acid residues demonstrates a general method for direct introduction of amino groups onto nucleoside residues, providing a foundational approach for creating compounds like 5-Amino Uridine Hydrochloride (Gao et al., 2003).

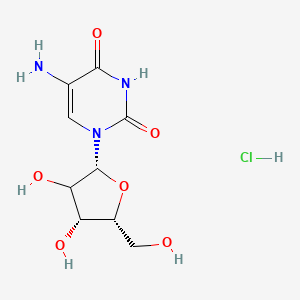

Molecular Structure Analysis

The molecular structure of 5-Amino Uridine Hydrochloride and related compounds is crucial for understanding their chemical behavior and potential applications. Analyses of such structures reveal how modifications, like the addition of an amino group, impact the compound's properties and interactions. The study of uridine and its derivatives, including their synthesis and reactivity, provides insights into the structural aspects that govern their biological and chemical functions.

Chemical Reactions and Properties

The chemical reactivity of 5-Amino Uridine Hydrochloride involves hydrolytic reactions, as seen in the study of hydrolytic reactions of diribonucleoside phosphoramidates. These reactions offer insights into the stability and reactivity of nucleoside analogs, including 5-Amino Uridine derivatives, under various conditions (Ora et al., 2002).

Physical Properties Analysis

The physical properties of 5-Amino Uridine Hydrochloride, such as solubility, melting point, and stability, are essential for its application in research and development. These properties are influenced by the molecular structure and the presence of functional groups like the amino group in 5-Amino Uridine.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming bonds, and participation in biochemical pathways, are critical for the utility of 5-Amino Uridine Hydrochloride in various scientific endeavors. The synthesis and activity of uridinyl dipeptide analogues, for instance, showcase the compound's potential in biochemical applications (Howard & Bugg, 2003).

科学研究应用

在抗生素中的合成和活性

5-氨基尿苷衍生物已被合成并研究其在模拟核苷抗生素(例如莫瑞多霉素A)的部分中的作用。这些衍生物已显示出对某些细菌菌株的活性,表明它们具有作为抗菌剂的潜力。这些衍生物的特定结构特征,如5'尿苷酯键,对其生物活性起着至关重要的作用 (霍华德和巴格,2003)。

水解反应和动力学

对5'-氨基-5'-脱氧尿苷-3',5'-尿苷类似物的加水分解反应的研究提供了对P-O和P-N键裂解的动力学和机理的见解。这些研究对于了解核苷类似物在各种pH条件下的稳定性和反应性非常重要,这对于它们在药物和基因组学应用中的应用至关重要 (奥拉等人,2002)。

在基因组技术中的应用

5'-氨基尿苷衍生物已被合成用于基因组技术。当这些衍生物整合到DNA中时,可以创建特定的多核苷酸片段,这在基因组序列分析中很有用。这展示了5-氨基尿苷衍生物在先进基因组研究中的实用性以及在生物技术中的潜在应用 (沃尔夫等人,2002)。

金属离子结合性质的研究

已经对5-氨基尿苷衍生物的金属离子结合性质进行了研究,以了解它们与各种金属离子的相互作用。这些研究对于探索这些衍生物在涉及金属离子的生化过程中的作用以及它们在医学和生物化学中的潜在应用具有重要意义 (克诺布洛赫等人,2005)。

在人血浆中的生化作用

5-氨基尿苷在RNA、糖原和生物膜的合成中也起着重要作用。与其他核苷相比,它在人血浆中含量较高,表明其有可能用于内源性嘧啶合成。这一方面对于了解5-氨基尿苷衍生物的代谢途径和潜在治疗应用至关重要 (山本等人,2011)。

在抗癌研究中的抑制特性

尿苷衍生物已被研究其作为潜在抗癌剂的构效关系。5-氨基尿苷衍生物,特别是那些具有特定取代基的衍生物,已在抑制各种细胞系中的癌细胞生长方面显示出有希望的结果。这项研究对于开发基于尿苷衍生物的新型抗癌药物至关重要 (贝洛等人,2009)。

安全和危害

未来方向

While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.

属性

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino Uridine Hydrochloride | |

CAS RN |

116154-74-6 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)